molecular formula C15H19F2NO2 B13667189 1-Boc-3-(3,5-difluorophenyl)pyrrolidine

1-Boc-3-(3,5-difluorophenyl)pyrrolidine

Cat. No.: B13667189
M. Wt: 283.31 g/mol
InChI Key: ZXNASNPBANSRCH-UHFFFAOYSA-N
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Description

1-Boc-3-(3,5-difluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3,5-difluorophenyl group and protected by a tert-butoxycarbonyl (Boc) group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-(3,5-difluorophenyl)pyrrolidine typically involves the reaction of 3,5-difluorobenzaldehyde with pyrrolidine in the presence of a base, followed by protection of the resulting amine with a Boc group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-(3,5-difluorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Boc-3-(3,5-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The difluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Uniqueness: 1-Boc-3-(3,5-difluorophenyl)pyrrolidine is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly influences its electronic properties and reactivity. This makes it a valuable compound for specific applications where such characteristics are desired .

Properties

Molecular Formula

C15H19F2NO2

Molecular Weight

283.31 g/mol

IUPAC Name

tert-butyl 3-(3,5-difluorophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19F2NO2/c1-15(2,3)20-14(19)18-5-4-10(9-18)11-6-12(16)8-13(17)7-11/h6-8,10H,4-5,9H2,1-3H3

InChI Key

ZXNASNPBANSRCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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